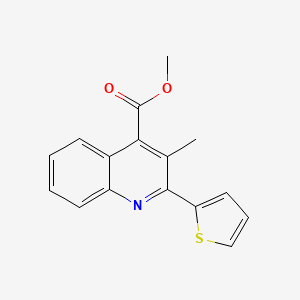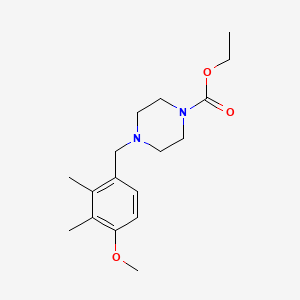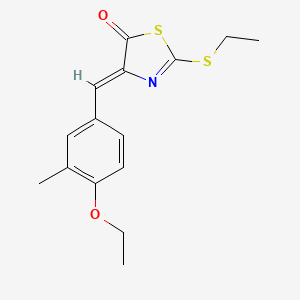![molecular formula C22H24FN3O2 B5778728 N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5778728.png)
N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide, also known as CEP-33779, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications in cancer treatment.
Mécanisme D'action
N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide inhibits the activity of STAT3 by binding to its SH2 domain, which prevents the phosphorylation and activation of STAT3. This leads to the downregulation of STAT3 target genes, including those involved in cell proliferation, survival, and angiogenesis. N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide has also been shown to inhibit the activity of other signaling pathways, such as NF-κB and AKT, which are also involved in cancer progression.
Biochemical and Physiological Effects
N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide has been shown to have antitumor activity in various types of cancer, including breast, lung, prostate, and pancreatic cancer. It has been found to induce cancer cell death, inhibit tumor growth and metastasis, and sensitize cancer cells to chemotherapy and radiation therapy. N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide has several advantages for lab experiments, including its high potency and selectivity for STAT3 inhibition, its favorable pharmacokinetic properties, and its ability to penetrate the blood-brain barrier. However, its limitations include its low solubility and stability, which can affect its bioavailability and efficacy, and its potential off-target effects, which may cause unwanted side effects.
Orientations Futures
There are several future directions for N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide research, including the development of more potent and selective analogs, the optimization of its pharmacokinetic properties, and the identification of biomarkers that can predict its efficacy and toxicity. N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide may also have potential applications in other diseases where STAT3 is implicated, such as autoimmune disorders and neurodegenerative diseases. Finally, the combination of N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide with other anticancer agents, such as chemotherapy and immunotherapy, may enhance its antitumor activity and improve clinical outcomes.
Méthodes De Synthèse
N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide is synthesized through a multistep process that involves the reaction of 2-fluorobenzoyl chloride with N-(cyclohexylcarbonyl)ethanehydrazide, followed by the reaction of the resulting intermediate with 4-nitrobenzaldehyde. The final product is obtained through the reduction of the nitro group to an amino group using a palladium catalyst.
Applications De Recherche Scientifique
N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. It has been found to inhibit the activity of the transcription factor STAT3, which is frequently overexpressed in various types of cancer and has been implicated in tumor growth, survival, and metastasis. By blocking STAT3 activity, N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide can induce cancer cell death and inhibit tumor growth.
Propriétés
IUPAC Name |
N-[3-[(E)-N-(cyclohexanecarbonylamino)-C-methylcarbonimidoyl]phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2/c1-15(25-26-21(27)16-8-3-2-4-9-16)17-10-7-11-18(14-17)24-22(28)19-12-5-6-13-20(19)23/h5-7,10-14,16H,2-4,8-9H2,1H3,(H,24,28)(H,26,27)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGIINLNTMFYBD-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1CCCCC1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1CCCCC1)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{(1E)-1-[2-(cyclohexylcarbonyl)hydrazinylidene]ethyl}phenyl)-2-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5778646.png)



![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide](/img/structure/B5778701.png)
![6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline](/img/structure/B5778713.png)


![N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5778735.png)
![N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5778736.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide](/img/structure/B5778737.png)